

Evolutionary significance of Brevinin-1 peptides

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Compound of Interest

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An In-depth Technical Guide on the Evolutionary Significance of Brevinin-1 Peptides

Introduction

Brevinin-1 peptides are a prominent family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs from the Ranidae family.[1][2] First discovered in 1992 in *Rana brevipoda porsa*, this family has since expanded to include hundreds of members, making it one of the most widespread and diverse groups of anuran AMPs.[1][3] These peptides represent a crucial component of the frog's innate immune system, providing a first line of defense against a broad spectrum of pathogenic microorganisms in their diverse habitats.[4][5]

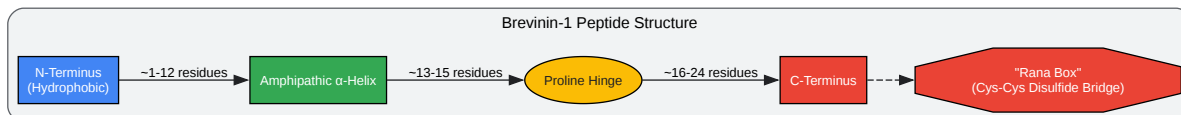
From an evolutionary standpoint, the Brevinin-1 family is a compelling subject of study. The remarkable sequence diversity observed among peptides from different, and even closely related, frog species points to strong selective pressures driving the evolution of a varied chemical arsenal to combat an ever-changing landscape of pathogens.[4][6] This guide provides a technical overview of the structure, function, and evolutionary significance of Brevinin-1 peptides, with a focus on their potential for therapeutic development.

Structural Characteristics of Brevinin-1 Peptides

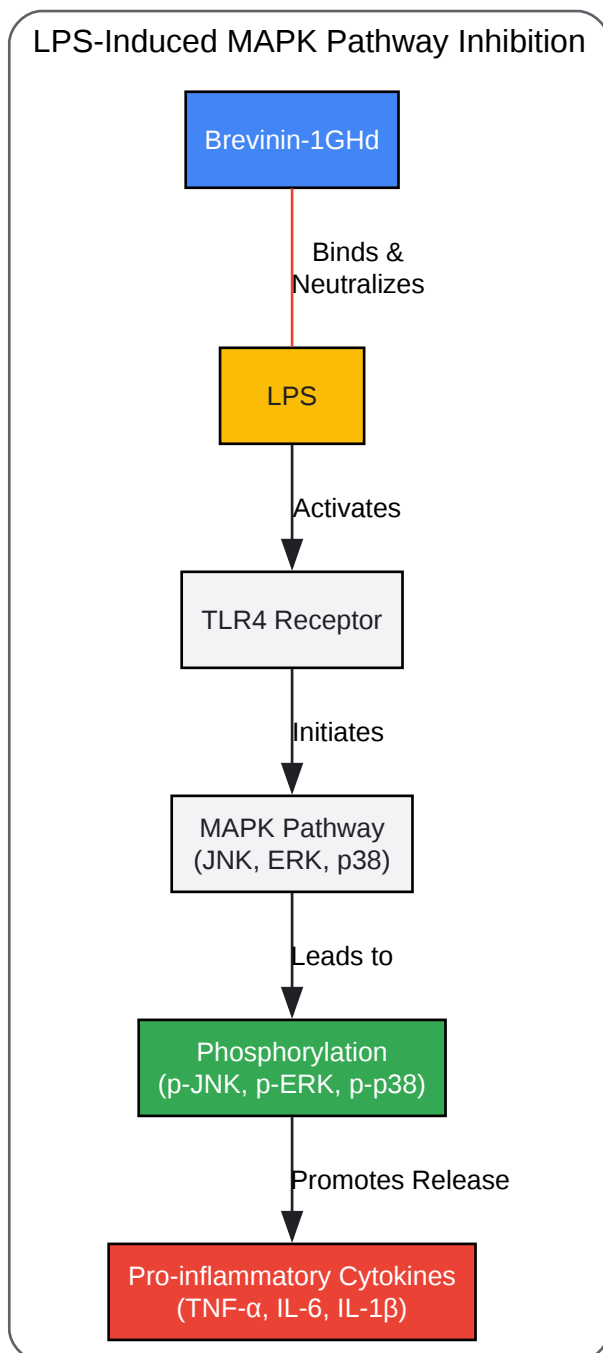
Brevinin-1 peptides are cationic, amphipathic molecules typically composed of 24 amino acid residues.[1][7] While highly variable in their overall amino acid sequence, they share a conserved structural architecture that is fundamental to their biological activity.

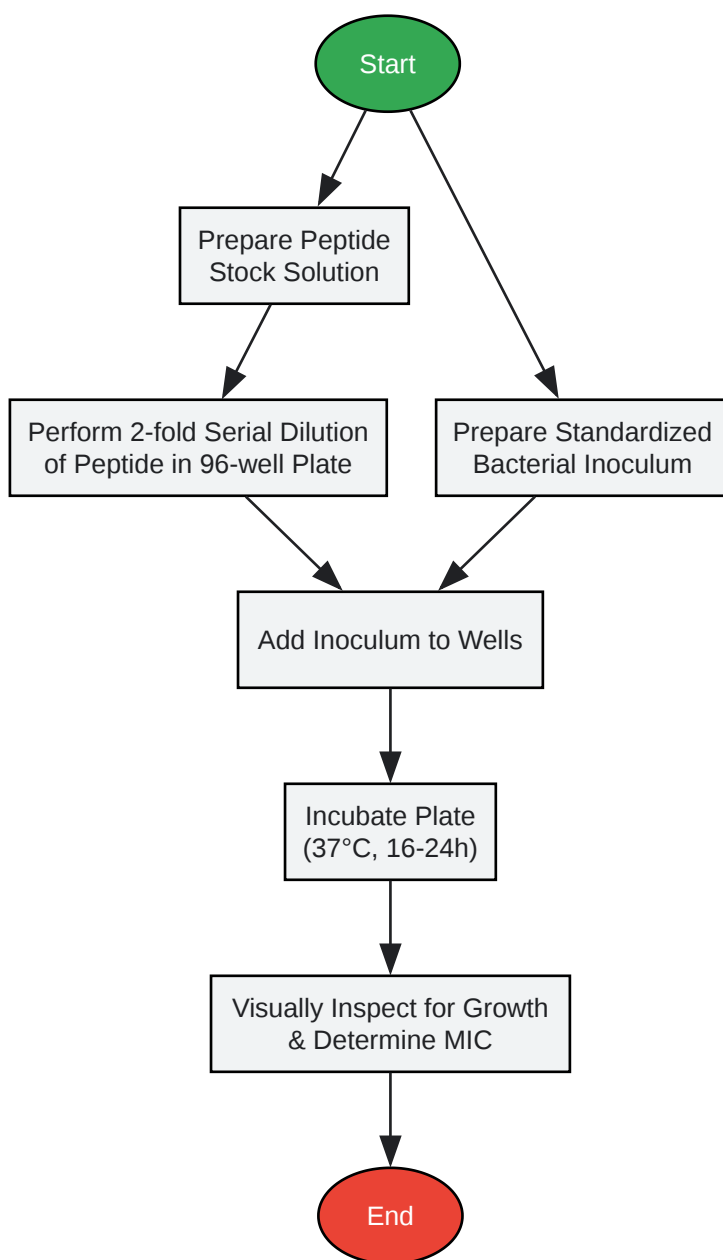
- **N-Terminal Domain:** The N-terminal region is predominantly hydrophobic, often featuring an 'FLP' motif.^[3] This hydrophobicity is crucial for the peptide's interaction with and insertion into the lipid bilayer of microbial membranes.^[8]
- **Amphipathic α -Helix:** In a membrane-mimetic environment, Brevinin-1 peptides adopt an amphipathic α -helical secondary structure.^{[1][7]} This conformation arranges hydrophobic and cationic amino acid residues on opposite faces of the helix, facilitating membrane disruption.
- **Central Hinge:** A proline residue is frequently found around position 14, creating a stable kink or hinge in the peptide's structure.^{[1][8]} This flexibility is thought to be important for its function.
- **C-Terminal "Rana Box":** A defining feature is the C-terminal cyclic heptapeptide domain, known as the "Rana box".^{[8][9]} This loop is formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24, enclosing a sequence of five other amino acids (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴).^{[1][8]} This structure is considered vital for maintaining the peptide's helical structure and antimicrobial efficacy.^[10]

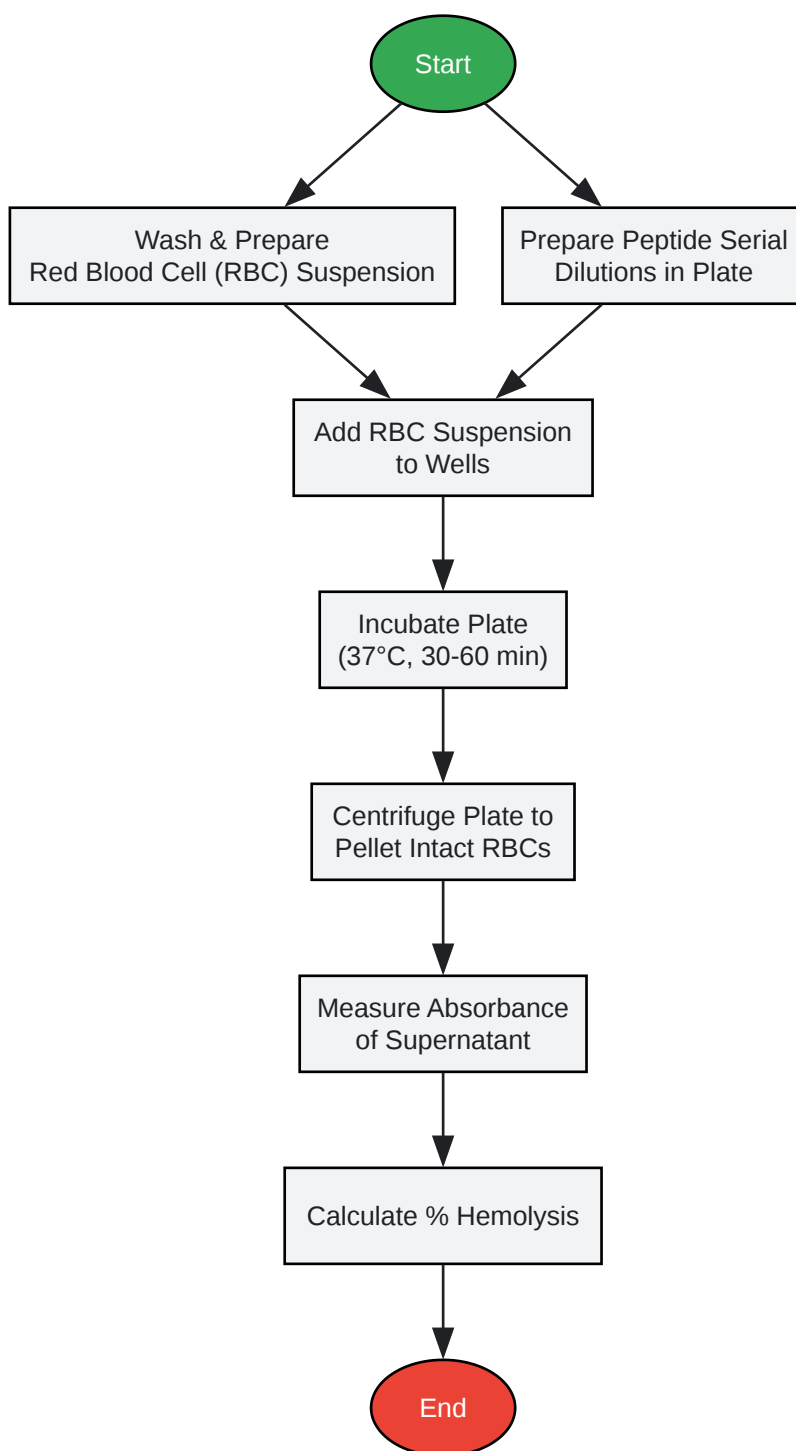
While the amino acid sequence is poorly conserved overall, four invariant residues are characteristic of the family: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴.^{[1][8]}



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